molecular formula C19H24N4O2 B11010919 N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B11010919
M. Wt: 340.4 g/mol
InChI Key: UKKLRYBOOLFHOL-UHFFFAOYSA-N
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Description

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic β-carboline derivative characterized by a tetrahydro-β-carboline core fused with a carboxamide side chain containing a pyrrolidine-substituted ketone moiety. β-carbolines are heterocyclic indole alkaloids known for diverse biological activities, including interactions with serotonin receptors and monoamine oxidases . The compound’s structural uniqueness lies in its substitution pattern: the carboxamide group at position 2 of the β-carboline core is linked to a 3-oxo-3-(pyrrolidin-1-yl)propyl chain, which may enhance solubility and receptor-binding specificity compared to simpler β-carboline analogs.

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C19H24N4O2/c24-18(22-10-3-4-11-22)7-9-20-19(25)23-12-8-15-14-5-1-2-6-16(14)21-17(15)13-23/h1-2,5-6,21H,3-4,7-13H2,(H,20,25)

InChI Key

UKKLRYBOOLFHOL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

Esterification and Oxidation

The secondary amine of the THBC core is acylated using chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 1,3,4,9-tetrahydro-2H-β-carboline-2-carbonyl chloride . This intermediate is unstable and typically reacted in situ with amines.

Alternatively, hydrazine hydrolysis converts ester groups to hydrazides, enabling nucleophilic substitution. For example, treatment with hydrazine hydrate in ethanol under reflux yields the hydrazide derivative, which is acidified to regenerate the carbonyl group.

Synthesis of the Pyrrolidinone Side Chain

The side chain 3-oxo-3-(pyrrolidin-1-yl)propyl is synthesized separately through a two-step process:

  • Condensation of Pyrrolidine with β-Keto Esters :
    Pyrrolidine reacts with methyl acetoacetate in methanol under basic conditions (e.g., K₂CO₃) to form methyl 3-oxo-3-(pyrrolidin-1-yl)propanoate .

  • Reduction to Primary Amine :
    The ester is reduced using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) to yield 3-amino-1-(pyrrolidin-1-yl)propan-1-one , which serves as the nucleophilic partner for carboxamide formation.

Final Coupling via Carboxamide Formation

The THBC carbonyl chloride is coupled with the pyrrolidinone-containing amine through a nucleophilic acyl substitution reaction. Conditions include:

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl.

  • Temperature : Room temperature to 60°C, depending on reactivity.

Optimization Insights :

  • Excess amine (1.2–1.5 eq) improves conversion.

  • Catalytic DMAP accelerates acylation in DMF.

Analytical Validation and Characterization

The final product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and characterized using:

  • ¹H/¹³C NMR : Confirm regiochemistry and substitution patterns.

  • HRMS : Validates molecular formula (C₁₉H₂₄N₄O₂).

  • HPLC-PDA : Purity >95%.

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)Reference
Pictet–Spengler ReactionL-Tryptophan, HCHO, TFA, DCM, rt85
EsterificationChloroacetyl chloride, TEA, DCM78
Side-Chain SynthesisPyrrolidine, methyl acetoacetate, K₂CO₃90
Final CouplingDMF, TEA, 60°C, 12 h65

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Attributed to steric hindrance from the THBC core. Mitigated by using DMF as a high-polarity solvent and elevated temperatures.

  • Racemization : L-Tryptophan-derived THBCs may epimerize under acidic conditions. Controlled pH (4–5) and shorter reaction times minimize this.

  • Byproduct Formation : Over-oxidation during side-chain synthesis. Use of mild reductants (NaBH₄ instead of LiAlH₄) reduces keto group interference.

Emerging Methodologies

Recent advances include electrochemical synthesis for THBC derivatives, enabling greener protocols with higher atom economy. For example, constant potential electrolysis (1.5 V) in acetonitrile/water mixtures facilitates Pictet–Spengler cyclization without acid catalysts, though applicability to the target compound remains unexplored .

Chemical Reactions Analysis

Types of Reactions

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine moiety or the beta-carboline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The beta-carboline core can interact with neurotransmitter receptors, while the pyrrolidine moiety can enhance its binding affinity and selectivity. This compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related carboxamide derivatives (from ) to highlight key differences in molecular structure, physicochemical properties, and inferred pharmacological profiles.

Structural and Molecular Comparisons

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol)
N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide β-carboline 3-oxo-3-(pyrrolidin-1-yl)propyl carboxamide Not provided Not provided
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride Quinoline 4-hydroxy, 3-(dimethylamino)propyl carboxamide C₁₅H₂₀ClN₃O₂ 309.79
N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride Quinoline 4-hydroxy, 2-(pyrrolidin-1-yl)ethyl carboxamide C₁₆H₂₀ClN₃O₂ 321.80
N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide Quinoline 4-hydroxy, 3-(morpholinomethyl), 2-(dimethylamino)ethyl carboxamide C₁₉H₂₆N₄O₃ 358.43
Key Observations:

Core Heterocycle: The target compound features a β-carboline core, whereas the analogs in are quinoline derivatives.

Substituent Diversity: The target compound’s 3-oxo-pyrrolidinylpropyl chain contrasts with the dimethylamino or morpholinomethyl groups in the quinoline analogs. Pyrrolidine rings (5-membered) may confer different steric and electronic effects compared to morpholine (6-membered) or dimethylamino groups. The absence of a 4-hydroxy group in the β-carboline derivative distinguishes it from the quinoline-based compounds, which may reduce hydrogen-bonding interactions critical for target binding.

Molecular Weight: The quinoline analogs range from 309.79 to 358.43 g/mol.

Inferred Pharmacological and Physicochemical Properties

Solubility and Ionization:
  • The hydrochloride salts of the quinoline analogs () suggest enhanced water solubility compared to the free base form of the β-carboline compound.
  • The 3-oxo-pyrrolidinylpropyl group in the target compound may improve solubility relative to unsubstituted β-carbolines but could still lag behind the ionized quinoline derivatives.
Receptor Interactions:
  • β-carbolines are known modulators of GABAₐ and 5-HT₂A receptors. The pyrrolidine-ketone side chain might target aminergic receptors (e.g., dopamine or serotonin subtypes) due to structural mimicry of endogenous ligands.
  • Quinoline analogs with hydroxy and aminoalkyl groups (e.g., dimethylamino, morpholinomethyl) are more likely to interact with kinase domains or microbial enzymes, as seen in related compounds like ciprofloxacin .

Research Findings and Limitations

  • Synthetic Accessibility: The quinoline derivatives in are synthetically tractable via standard carboxamide coupling reactions, whereas the β-carboline compound’s tetrahydro core may require more complex cyclization strategies.
  • Further studies are needed to evaluate the target compound’s affinity for specific receptors or enzymes.

Biological Activity

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic compound belonging to the beta-carboline family, which is recognized for its diverse biological activities. This compound features a unique structural framework that includes a tetrahydro-beta-carboline core and a pyrrolidine moiety, contributing to its potential pharmacological applications.

Structural Characteristics

The compound's structure can be represented as follows:

N 3 oxo 3 pyrrolidin 1 yl propyl 1 3 4 9 tetrahydro 2H beta carboline 2 carboxamide\text{N 3 oxo 3 pyrrolidin 1 yl propyl 1 3 4 9 tetrahydro 2H beta carboline 2 carboxamide}

Beta-carbolines are known to interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests that this compound may influence mood regulation and cognitive functions. Preliminary studies indicate that this compound could exhibit:

  • Antidepressant-like effects : By modulating serotonin levels.
  • Neuroprotective properties : Potentially protecting neurons from oxidative stress.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of beta-carboline derivatives. For instance, compounds structurally related to this compound have shown promising results against Plasmodium falciparum, with half-maximal inhibitory concentrations (IC50) indicating significant efficacy.

CompoundIC50 (μg/mL)Strain
9a< 13D7
9a< 1RKL-9

These findings suggest that similar compounds may also possess antimalarial properties worth exploring further .

Cytotoxicity and Anticancer Activity

Beta-carbolines have been investigated for their anticancer effects. Studies indicate that certain derivatives can selectively induce cell death in tumorigenic cells while sparing non-tumorigenic cells. For example:

CompoundCell LineIC50 (nM)
49Lung fibroblasts122
50Gastric adenocarcinoma8.8 - 18.1

These results demonstrate the potential of this compound and its analogs in cancer treatment strategies .

Case Studies

A notable study showcased the synthesis of several tetrahydro-beta-carboline derivatives and their biological evaluations. The research revealed that modifications in the structure significantly influenced their biological activities:

  • Structural Modifications : Changing substituents on the beta-carboline core altered the compounds' potency against various strains of P. falciparum.
  • Selectivity Towards Cancer Cells : Specific derivatives exhibited unique selectivity for cancer cells over normal cells, indicating their potential as targeted therapies.

Q & A

Basic Research: What synthetic methodologies are optimal for preparing N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide?

Answer:
The compound’s synthesis involves multi-step reactions, often starting with the formation of the β-carboline core followed by functionalization. For example, similar β-carboline derivatives are synthesized via:

  • Cyclocondensation : Using ethanol and piperidine at low temperatures (0–5°C) to form intermediates like 3-oxo-3-pyrrolidin-1-yl-propionitrile .
  • Amide coupling : Carboxamide groups are introduced via reactions with activated esters (e.g., using carbodiimides) or direct coupling of carboxylic acids with amines under reflux conditions .
    Key considerations : Reaction purity is monitored via TLC, and intermediates are purified via recrystallization (ethanol/ethyl acetate) or flash chromatography .

Advanced Research: How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved during structural elucidation?

Answer:
Discrepancies in spectral data often arise from tautomerism, solvent effects, or impurities. Methodological solutions include:

  • 2D NMR (COSY, HSQC) : To resolve overlapping signals and confirm proton-proton/carbon-proton correlations .
  • Variable-temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism) affecting chemical shifts .
  • IR spectroscopy : Compare carbonyl stretching frequencies (e.g., 1650–1750 cm⁻¹) to distinguish amide vs. ketone groups .
    Example : In related pyrrolidine-carboxamide derivatives, IR peaks at ~1680 cm⁻¹ confirm amide C=O, while 1720 cm⁻¹ indicates ketones .

Basic Research: What analytical techniques are critical for purity assessment and characterization?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Mobile phases often use acetonitrile/water gradients .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to verify elemental composition .
  • Melting point analysis : Sharp melting ranges (±2°C) indicate high crystallinity and purity .

Advanced Research: How do structural modifications (e.g., substituents on the pyrrolidine ring) affect bioactivity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Pyrrolidine substitution : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility. Bulky substituents (e.g., benzyl) improve target affinity but increase steric hindrance .
  • Beta-carboline core : Planar aromatic systems enable π-π stacking with biological targets (e.g., enzyme active sites), while methylation at position 1 enhances lipophilicity .
    Data example : Pyrimidine derivatives with trifluoromethyl groups show 10-fold higher inhibitory activity against kinases compared to unsubstituted analogs .

Advanced Research: How can contradictory bioactivity data across studies be reconciled?

Answer:
Conflicting results may arise from:

  • Assay conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffers) alter compound solubility and activity .
  • Cell line specificity : Activity in HeLa cells vs. primary cultures may differ due to metabolic enzyme expression .
    Resolution :
  • Dose-response curves : Confirm EC₅₀/IC₅₀ values across multiple assays.
  • Control experiments : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Basic Research: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal stability : Decomposition above 150°C (DSC/TGA data). Store at -20°C in inert atmospheres (argon) .
  • Photostability : Beta-carboline derivatives degrade under UV light; use amber vials for long-term storage .
  • Hydrolytic stability : Susceptible to hydrolysis in acidic/basic conditions; maintain neutral pH in solutions .

Advanced Research: How can computational modeling guide the optimization of this compound’s pharmacokinetics?

Answer:

  • Molecular docking (AutoDock/Vina) : Predict binding modes to targets (e.g., serotonin receptors) and identify key interactions (hydrogen bonds, hydrophobic contacts) .
  • ADMET prediction (SwissADME) : Estimate logP (optimal range: 2–3), BBB permeability, and CYP450 inhibition .
    Case study : Pyridine-2-one analogs with logP <3 showed improved oral bioavailability in rat models compared to lipophilic derivatives .

Advanced Research: What strategies address low yields in large-scale synthesis?

Answer:

  • Catalyst optimization : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, enhancing reaction efficiency .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and yield .

Future Directions: What understudied biological targets are relevant for this compound?

Answer:
Emerging targets include:

  • Epigenetic regulators : HDACs and BET bromodomains, where beta-carboline scaffolds show preliminary inhibition .
  • Neuroinflammatory pathways : Microglial activation assays suggest potential in neurodegenerative disease models .

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